molecular formula C39H78NO8P B1233468 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphoethanolamine

1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B1233468
M. Wt: 720 g/mol
InChI Key: RPJZYOHZALDGKI-DIPNUNPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and octadecanoyl (stearoyl) respectively. It is a tautomer of a this compound zwitterion.
PE(16:0/18:0), also known as PE(34:0), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:0/18:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/18:0) exists in all eukaryotes, ranging from yeast to humans. PE(16:0/18:0) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:0/18:0) can be biosynthesized from CDP-ethanolamine and DG(16:0/18:0/0:0);  which is mediated by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:0/18:0) can be biosynthesized from PS(16:0/18:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:0/18:0) can be biosynthesized from PS(16:0/18:0);  which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, Cytidine monophosphate and PE(16:0/18:0) can be biosynthesized from CDP-ethanolamine and DG(16:0/18:0/0:0);  which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Finally, PE(16:0/18:0) and S-adenosylmethionine can be converted into pe-nme(16:0/18:0) and S-adenosylhomocysteine;  which is mediated by the enzyme phosphatidylethanolamine N-methyltransferase. In humans, PE(16:0/18:0) is involved in phosphatidylethanolamine biosynthesis pe(16:0/18:0) pathway and phosphatidylcholine biosynthesis PC(16:0/18:0) pathway.

Scientific Research Applications

Membrane Composition and Properties

1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphoethanolamine is a significant component in the study of lipid membranes. Research has explored its role in binary mixtures with other lipids like dimyristoyl phosphatidylethanolamine, providing insights into the miscibility and phase behavior of lipid bilayers in different states (Lin et al., 1995)(Lin et al., 1995).

Drug Interaction Studies

The interaction between this lipid and other molecules, such as tetracaine, has been examined using pH modulation sensing platforms. This research is crucial for understanding the interactions between potential drug candidates and lipid bilayers, informing drug development and analysis (Huang et al., 2013)(Huang et al., 2013).

Structural Characterization and Synthesis

Advances in liquid chromatography and mass spectrometry have enabled the detailed analysis of this lipid's molecular species. These studies are significant for understanding the structural composition of lipid membranes and their biological functions (Dasgupta et al., 1987)(Dasgupta et al., 1987).

Membrane Biophysics

Research has been conducted on the phase properties of lipid mixtures containing this compound, using fluorescent probes to examine the mixing properties and domain formation in lipid bilayers (Ahn et al., 1999)(Ahn et al., 1999).

Therapeutic Applications

There has been research on the enzymatic release of antitumor ether lipids from prodrugs in liposome systems containing this lipid, which has implications for targeted drug delivery in cancer therapy (Andresen et al., 2004)(Andresen et al., 2004).

Properties

Molecular Formula

C39H78NO8P

Molecular Weight

720 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadecanoate

InChI

InChI=1S/C39H78NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h37H,3-36,40H2,1-2H3,(H,43,44)/t37-/m1/s1

InChI Key

RPJZYOHZALDGKI-DIPNUNPCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OCCN

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OCCN

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OCCN

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphoethanolamine
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1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphoethanolamine
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1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphoethanolamine

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